molecular formula C17H15ClN2OS B2458312 10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893789-00-9

10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2458312
CAS RN: 893789-00-9
M. Wt: 330.83
InChI Key: XXHILIDXRKYVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
BenchChem offers high-quality 10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compounds , has been reported to exhibit antimicrobial activity . The activity is attributed to various functional groups attached to the ring .

Antiviral Activity

The same ring structure has also been associated with antiviral activity . This suggests that the compounds could potentially be used in antiviral research .

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties . This could indicate a potential application of your compounds in the treatment of hypertension .

Antidiabetic Activity

The compounds could potentially be used in the treatment of diabetes, as the 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit antidiabetic activity .

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This suggests that the compounds could potentially be used in cancer research .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to act as a KATP channel activator . This could indicate a potential application of your compounds in the regulation of cellular metabolic functions .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to act as an AMPA receptor modulator . This suggests that the compounds could potentially be used in neurological research .

Anti-inflammatory Activity

One of the compounds , 11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene, has been studied for its anti-inflammatory activity . This suggests a potential application in the treatment of inflammatory conditions .

properties

IUPAC Name

6-chloro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-17-10-14(12-8-5-9-13(18)15(12)21-17)19-16(22)20(17)11-6-3-2-4-7-11/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHILIDXRKYVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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